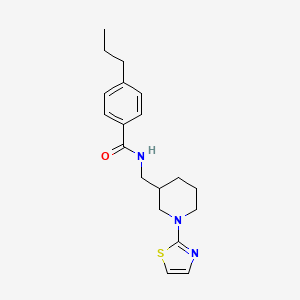

4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Description

4-Propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a propyl group at the para position. The amide nitrogen is linked via a methylene bridge to a piperidine ring, which is further functionalized at the 1-position with a thiazole heterocycle.

Properties

IUPAC Name |

4-propyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-2-4-15-6-8-17(9-7-15)18(23)21-13-16-5-3-11-22(14-16)19-20-10-12-24-19/h6-10,12,16H,2-5,11,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDUJGRUMYROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of a suitable ketone with an amine.

Coupling of the Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Formation of the Benzamide Core: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a series of chemical reactions involving thiazole and piperidine derivatives. The synthesis typically involves:

- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.

- Piperidine Modification : Incorporating piperidine to enhance biological activity.

- Benzamide Formation : Finalizing the structure by attaching a benzamide moiety.

The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.

Biological Activities

Research indicates that 4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiazole and piperidine moieties can possess antimicrobial properties. The presence of these functional groups may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for anti-inflammatory effects. Research has demonstrated that thiazolyl amides can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Neurological Applications

The piperidine component may contribute to neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases. Studies on related compounds indicate their potential in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of thiazole-piperidine derivatives, including this compound). Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by carrageenan in mice, derivatives of thiazolyl amides demonstrated a reduction in paw edema, suggesting effective anti-inflammatory properties. The results showed that modifications in the side chains influenced the degree of inhibition observed .

Potential Applications

The diverse biological activities exhibited by this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for new antibiotics or anti-inflammatory drugs.

- Neurology : Investigating its use as a neuroprotective agent or in treating psychiatric disorders.

- Cosmetic Formulations : Exploring its efficacy as a skin-whitening agent due to its potential tyrosinase inhibitory activity, similar to other thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The benzamide core is crucial for the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Functional Implications :

- The piperidine-thiazole linkage in the target compound may enhance conformational flexibility compared to the rigid pyridine-thiazole systems in 4d–4i.

Comparison with Pyrazole-Modified Benzamide Derivatives ()

The compound N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide (2024) shares a benzamide scaffold but diverges in heterocyclic architecture:

| Feature | Target Compound | Pyrazole Derivative |

|---|---|---|

| Heterocycle | Thiazole (S/N-containing) | Pyrazole (N/N-containing) with nitro group at position 4 |

| Substituent Position | Propyl at benzamide para position | Isopropylphenyl at benzamide meta position |

| Electronic Effects | Thiazole’s sulfur contributes to π-electron density | Nitro group on pyrazole introduces strong electron-withdrawing effects |

Functional Implications :

- The thiazole in the target compound may engage in sulfur-mediated hydrophobic interactions, whereas the pyrazole’s nitro group could enhance electrophilicity, affecting reactivity in biological systems .

Comparison with Sulfonamide and Pyrrolidine-Based Analogues ()

CAS-registered compounds like N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide (CAS 896283-47-9) differ significantly:

Functional Implications :

- Sulfonamide groups () increase solubility but may reduce blood-brain barrier penetration compared to the target’s thiazole-piperidine system.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s piperidine-thiazole linkage may require multi-step synthesis, similar to the morpholinomethyl-substituted thiazoles in , which were synthesized via Hantzsch thiazole formation .

- Biological Relevance : Thiazole and pyrazole derivatives are prevalent in kinase inhibitors (e.g., imatinib analogs). The target’s structural hybrid could explore dual-targeting mechanisms, though specific activity data are unavailable.

- Gaps in Data: No direct bioactivity or pharmacokinetic data for the target compound were found in the evidence. Further studies should prioritize assays comparing its potency with 4d–4i (e.g., enzyme inhibition, cytotoxicity).

Biological Activity

4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic compound that combines a benzamide core with thiazole and piperidine functional groups. This unique structure has led to its investigation for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Benzamide Core: Provides stability and bioactivity.

- Thiazole Ring: Known for its interaction with biological targets.

- Piperidine Ring: Enhances binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole moiety is known to modulate enzyme activity, while the piperidine component may increase the compound's selectivity and affinity for these targets. The mechanism of action involves:

- Enzyme Inhibition: Interaction with enzymes such as dihydrofolate reductase (DHFR).

- Receptor Modulation: Binding to specific receptors influencing cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| A549 (Lung) | 1.68 | Inhibition of tubulin polymerization |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest in G2/M phase |

Flow cytometry analysis indicated that the compound accelerates apoptosis in a dose-dependent manner, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results indicate that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been shown to inhibit P-glycoprotein (P-gp), a critical efflux transporter associated with drug resistance in cancer therapy:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| P-glycoprotein | 0.002 | Significant inhibition of efflux |

This inhibition suggests that the compound could enhance the efficacy of other chemotherapeutic agents by preventing their expulsion from cancer cells .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing context for the potential applications of this compound:

- Study on Dihydrofolate Reductase Inhibition: A related thiazole derivative showed potent inhibition against DHFR, indicating that modifications in the thiazole structure could enhance activity .

- Combination Therapy Trials: Research combining this compound with established chemotherapeutics revealed synergistic effects, suggesting it may be beneficial in multi-drug regimens .

Q & A

Basic: What are the optimal synthetic routes for 4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazole-piperidine intermediate via nucleophilic substitution between 2-aminothiazole and a piperidine derivative under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours) .

- Step 2: Coupling the intermediate with 4-propylbenzoyl chloride using a Schotten-Baumann reaction (aqueous NaOH, 0–5°C) .

- Critical Factors:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous purification to remove residual solvents .

- Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions like hydrolysis of the benzoyl chloride .

- Purification: Column chromatography (chloroform:methanol = 3:1) achieves >95% purity, while recrystallization from dimethyl ether improves crystalline yield .

Basic: How can NMR and mass spectrometry be effectively utilized to confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR Analysis:

- 13C NMR: The benzamide carbonyl appears at δ 165–168 ppm, and the thiazole C-2 carbon at δ 155–160 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]+ with <2 ppm error. Fragmentation peaks (e.g., m/z 178 for thiazole-piperidine) validate structural motifs .

Advanced: What strategies can resolve discrepancies in biological activity data observed for this compound across different assay systems?

Methodological Answer:

- Assay-Specific Optimization:

- For enzyme inhibition assays: Adjust ATP concentrations (e.g., 10–100 μM) to account for competitive binding interference in kinase assays .

- In cell-based assays: Use orthogonal methods (e.g., SPR for binding affinity vs. Western blot for downstream phosphorylation) to confirm target engagement .

- Structural Analog Comparison: Synthesize analogs with modified propyl/benzamide groups to isolate activity contributions. For example, replacing the thiazole with pyridine reduces hydrophobicity, altering membrane permeability .

- Data Normalization: Include reference inhibitors (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .

Advanced: How does the electronic environment of the thiazole ring influence the compound's reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects: The thiazole’s sulfur atom creates a π-deficient ring, enhancing electrophilic substitution at the 5-position. This property is exploited to introduce substituents (e.g., fluoro groups) for improved metabolic stability .

- Hydrogen Bonding: The thiazole N-atom acts as a hydrogen bond acceptor, critical for binding to kinase active sites (e.g., ATP-binding pockets in tyrosine kinases). Computational docking (AutoDock Vina) shows ΔG values correlate with substituent electronegativity .

- Redox Stability: Thiazole’s aromaticity prevents oxidation under physiological conditions, unlike imidazole derivatives, which may degrade in vivo .

Advanced: What in silico methods are recommended for predicting the binding affinity of this compound with tyrosine kinase receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock or Glide with a grid box centered on the ATP-binding site (PDB: 1T46). Key parameters:

- Flexible Residues: Include DFG motif (Asp-Phe-Gly) and catalytic lysine .

- Scoring Functions: MM-GBSA outperforms rigid docking for entropy correction .

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .

- Pharmacophore Modeling: Align with known inhibitors (e.g., imatinib) to identify critical interactions:

- Hydrophobic contact between the propyl chain and kinase hydrophobic pocket.

- Hydrogen bond between benzamide carbonyl and backbone NH of Glu286 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.